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Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of
the rare sugar D-Altrose, starting from D-Psicose (also known as D-Allulose). The synthesis is
achieved through a sequential isomerization process catalyzed by L-rhamnose isomerase.
Initially, D-Psicose is converted to a mixture containing D-Allose. Subsequently, under specific
conditions, D-Allose can be further isomerized to yield D-Altrose. This document outlines the
enzymatic reaction, purification methods, quantitative data, and detailed experimental
protocols.

Introduction

D-Altrose is a rare aldohexose with significant potential in the pharmaceutical and food
industries. Its synthesis, however, presents challenges due to its low natural abundance.
Enzymatic synthesis offers a promising and environmentally friendly alternative to complex
chemical methods. This protocol focuses on the use of L-rhamnose isomerase (L-Rhl), an
enzyme known for its broad substrate specificity, to catalyze the conversion of D-Psicose to D-
Altrose via a D-Allose intermediate.[1][2] L-rhamnose isomerase from Pseudomonas stutzeri
has been shown to catalyze the interconversion of D-Allose to D-Psicose and D-Altrose.[1]

Principle of the Method
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The enzymatic synthesis of D-Altrose from D-Psicose is a two-step isomerization process,
which can be performed in a single reaction vessel (one-pot synthesis).

e |somerization of D-Psicose to D-Allose: L-rhamnose isomerase catalyzes the conversion of
the ketose D-Psicose to the aldose D-Allose.

e |somerization of D-Allose to D-Altrose: The same enzyme, L-rhamnose isomerase, can
further catalyze the isomerization of D-Allose to its epimer, D-Altrose.

The reaction reaches an equilibrium containing D-Psicose, D-Allose, and D-Altrose.[2]
Subsequent purification steps are necessary to isolate D-Altrose.

Key Enzyme

The central enzyme in this process is L-rhamnose isomerase (L-Rhl) (EC 5.3.1.14), particularly
the enzyme derived from Pseudomonas stutzeri.[1] This enzyme exhibits broad substrate
specificity, enabling it to act on various aldoses and ketoses.

Experimental Workflow

The overall workflow for the enzymatic synthesis of D-Altrose from D-Psicose is depicted
below.
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Caption: General workflow for the enzymatic synthesis of D-Altrose.

Signaling Pathway

The enzymatic conversion pathway from D-Psicose to D-Altrose is illustrated in the following
diagram.
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Caption: Enzymatic conversion of D-Psicose to D-Altrose.

Quantitative Data

The following tables summarize the quantitative data for the enzymatic synthesis of D-Altrose

from D-Psicose.

Table 1: Reaction Conditions for Enzymatic Synthesis
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Parameter Value Reference
L-rhamnose isomerase

Enzyme )
(Pseudomonas stutzeri)

Substrate D-Psicose

Initial Substrate Conc. 500 g/L

pH 8.0

Temperature 60°C
MnClz (optional, can enhance

Cofactor

activity)

Table 2: Product Yields at Equilibrium

Product Yield (%) Reference
D-Psicose (remaining) 67%

D-Allose 25%

D-Altrose 8%

Table 3: Kinetic Parameters of L-rhamnose isomerase from Pseudomonas stutzeri

Substrate

Vmax (U/mg)

Reference

L-rhamnose

D-allose

Note: Specific kinetic data for D-psicose and D-altrose with L-rhamnose isomerase from

Pseudomonas stutzeri were not readily available in the searched literature. The enzyme's

primary substrate is L-rhamnose.

Experimental Protocols
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Protocol 1: Enzymatic Synthesis of D-Altrose from D-
Psicose

This protocol describes a batch reaction for the conversion of D-Psicose.
Materials:

D-Psicose

Recombinant L-rhamnose isomerase (from P. stutzeri, may be cross-linked or immobilized
for reusability)

50 mM EPPS buffer (pH 8.0)

MnClIz solution (1 M)

Reaction vessel with temperature control and stirring

Procedure:

e Prepare a 500 g/L solution of D-Psicose in 50 mM EPPS buffer (pH 8.0).
e Add MnCl: to a final concentration of 1 mM.

e Pre-heat the substrate solution to 60°C.

e Add L-rhamnose isomerase to the reaction mixture. The optimal enzyme concentration
should be determined empirically, but a starting point could be based on the activity units
required to achieve equilibrium within a reasonable timeframe.

 Incubate the reaction at 60°C with gentle stirring for at least 5 hours, or until equilibrium is
reached.

o Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar
composition using HPLC or capillary electrophoresis.

e Once equilibrium is reached, terminate the reaction by heat inactivation of the enzyme (e.g.,
80°C for 10 minutes, stability of the enzyme permitting) or by removing the immobilized
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enzyme.

Protocol 2: Purification of D-Altrose

This protocol outlines a general strategy for the purification of D-Altrose from the reaction
mixture.

Materials:

Reaction mixture from Protocol 1

Ethanol

Chromatography system (e.g., Simulated Moving Bed)

Appropriate chromatography resin (e.g., cation exchange resin)

Rotary evaporator

Procedure:

e Initial Separation by Ethanol Crystallization:

o Concentrate the reaction mixture using a rotary evaporator.

o Add ethanol to the concentrated syrup to selectively crystallize D-Allose. D-Allose is less
soluble in ethanol compared to D-Psicose and D-Altrose.

o Separate the D-Allose crystals by filtration. The filtrate will be enriched with D-Psicose and
D-Altrose.

o Chromatographic Separation:

o The filtrate from the previous step, containing D-Psicose and D-Altrose, can be further
purified using column chromatography. A simulated moving bed (SMB) chromatography
system is effective for large-scale separation of sugars.

o The choice of resin and elution conditions will need to be optimized for the specific
separation of D-Psicose and D-Altrose. Cation exchange resins are commonly used for
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sugar separations.

e Analysis of Fractions:

o Collect fractions from the chromatography column and analyze for the presence of D-
Altrose using an appropriate analytical method (e.g., HPLC-RID).

o Concentration and Crystallization:
o Pool the fractions containing pure D-Altrose.
o Concentrate the solution using a rotary evaporator.

o Induce crystallization to obtain pure D-Altrose.

Analytical Methods

Accurate monitoring of the reaction and assessment of product purity requires reliable
analytical techniques.

e High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector
(RID) is a common method for the analysis of sugars. An aminopropyl silane column can be
used with an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v).

o Capillary Electrophoresis (CE): CE offers a high-resolution method for the separation of
closely related sugar isomers.

Conclusion

The enzymatic synthesis of D-Altrose from D-Psicose using L-rhamnose isomerase is a
feasible approach, although it results in a product mixture at equilibrium. The provided
protocols offer a foundation for researchers to develop and optimize this process. Further
research into enzyme engineering to improve the selectivity towards D-Altrose and
optimization of purification strategies will be crucial for enhancing the overall yield and
economic viability of this method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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